1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine
Description
1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-13(11-18-7-3-4-8-18)9-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMWGVGAUPHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted indoles and oxindoles .
Scientific Research Applications
1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor in multicomponent reactions to synthesize biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it valuable for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
